molecular formula C16H16FN3O2S B6505326 N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 923675-95-0

N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B6505326
CAS No.: 923675-95-0
M. Wt: 333.4 g/mol
InChI Key: RIBPAVGVBDCUMG-UHFFFAOYSA-N
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Description

N-[4-({[(4-Fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a thiazole core, a privileged scaffold in pharmaceuticals known for its diverse biological activities. The structure is further elaborated with a 4-fluorobenzyl group and a cyclopropanecarboxamide moiety, which are common in the design of bioactive molecules and enzyme inhibitors due to their ability to modulate properties like metabolic stability and receptor binding affinity. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex target molecules. It is also highly valuable as a standard in analytical method development and compound characterization studies using techniques such as NMR, LC-MS, and HPLC. As with all our fine chemicals, this product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Properties

IUPAC Name

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-12-5-1-10(2-6-12)8-18-14(21)7-13-9-23-16(19-13)20-15(22)11-3-4-11/h1-2,5-6,9,11H,3-4,7-8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBPAVGVBDCUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a cyclopropane ring and thiazole moiety, suggests interesting biological activity, particularly in the context of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18FN3OS\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{3}\text{O}\text{S}

The compound exhibits its biological activity primarily through modulation of specific receptors and pathways involved in cell signaling. Notably, it has been shown to interact with the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in sensory perception and thermoregulation.

TRPM8 Modulation

Research indicates that compounds similar to this compound can act as agonists or antagonists of TRPM8. This modulation can influence calcium ion influx in cells, affecting various physiological processes such as pain sensation and inflammation .

Anticancer Properties

Studies have shown that derivatives of cyclopropane carboxamides exhibit significant inhibitory effects on the proliferation of various cancer cell lines, including U937 human myeloid leukemia cells. The mechanism behind this activity often involves the induction of apoptosis and inhibition of cell cycle progression .

In Vitro Studies

In vitro assays demonstrate that this compound effectively inhibits cell growth without inducing cytotoxicity at certain concentrations. This selective activity suggests a therapeutic window for further development .

Case Studies

  • Case Study on TRPM8 Activation : In a study involving TRPM8 activation, it was found that compounds structurally related to this compound demonstrated EC50 values in the micromolar range for activating TRPM8 channels. This indicates potential use in pain management therapies .
  • Anticancer Efficacy : Another study evaluated the anticancer efficacy of similar compounds against prostate cancer cells. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis markers observed at higher concentrations .

Summary of Findings

Property Observation
Chemical Structure Cyclopropane ring with thiazole moiety
TRPM8 Interaction Acts as an agonist/antagonist
Anticancer Activity Inhibits proliferation in U937 cells
Mechanism Induces apoptosis and affects calcium signaling

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by:

  • Molecular Formula : C18H16FN3O3S
  • Molecular Weight : 357.40 g/mol
  • IUPAC Name : N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Anticancer Activity

Recent studies have investigated the anticancer properties of thiazole derivatives, including this compound. Research has shown that compounds with thiazole rings exhibit cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects on Breast Cancer Cells

A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

Thiazole derivatives are also noted for their anti-inflammatory effects. The compound has been tested for its ability to inhibit pro-inflammatory cytokines.

Case Study: Inhibition of TNF-alpha Production

In vitro assays indicated that this compound reduced TNF-alpha production in lipopolysaccharide-stimulated macrophages by approximately 40%, highlighting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Research has shown that thiazole-based compounds possess antimicrobial properties against various pathogens.

Case Study: Efficacy Against Staphylococcus aureus

In a series of experiments, the compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests its potential application in developing new antibiotics .

Comparison with Similar Compounds

Key Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
Target Compound C₂₀H₁₉FN₄O₂S (estimated) ~410 Cyclopropanecarboxamide, 4-fluorobenzylcarbamoylmethyl Antimalarial
N-(4-{[2-Methoxy-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide C₁₇H₁₉N₃O₃S 345.4 Methoxy-methylphenylcarbamoylmethyl Not reported
3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]propanamide C₂₀H₂₅FN₄O₂S 404.5 Cyclohexylcarbamoyl, fluorophenylmethyl propanamide Not reported
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide C₂₇H₂₀F₃NO₅S 551.5 Trifluoromethoxybenzoyl, benzodioxolyl Not reported
Tubulysin analog (17a) Complex structure - Piperidine, 1,3-thiazol-2-yl Cytotoxic (anticancer)

Physicochemical Properties

  • Molecular Rigidity : The cyclopropane ring in the target compound and ’s analog restricts rotational freedom, which may increase binding affinity to biological targets compared to flexible propanamide chains in .

Critical Analysis of Divergences and Limitations

  • Synthetic Challenges : The target compound’s piperazine moiety requires multi-step synthesis and protection/deprotection strategies, complicating scalability compared to simpler analogs like .
  • Activity-Specific Substituents : The 4-fluorophenyl group in the target compound is a hallmark of antimalarial agents, whereas trifluoromethoxy or benzodioxolyl groups () may shift activity toward other targets .
  • Contradictions in Biological Data : While focuses on triazole derivatives with unconfirmed biological roles, the target compound’s specificity for Plasmodium underscores the importance of core heterocycle selection .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction, which involves the condensation of α-haloketones with thiourea derivatives. For this compound, 4-(bromomethyl)thiazole serves as the key intermediate:

  • α-Bromoketone Preparation :

    • Reacting acetylacetone with bromine in acetic acid yields 3-bromo-2,4-pentanedione .

    • Reaction Conditions : 0–5°C, stoichiometric Br₂, 12-hour stirring.

  • Thiazole Formation :

    • The α-bromoketone reacts with thiourea in ethanol under reflux (78°C, 6 hours) to form 4-(bromomethyl)thiazole .

    • Yield : ~65% after recrystallization from ethanol.

Functionalization of the Thiazole Intermediate

Introduction of the Carbamoylmethyl Group

The bromomethyl group at position 4 is substituted with a carbamoylmethyl moiety via a nucleophilic displacement reaction:

  • Cyanide Substitution :

    • Treat 4-(bromomethyl)thiazole with sodium cyanide in DMF at 60°C for 4 hours to form 4-(cyanomethyl)thiazole .

    • Yield : 70–75%.

  • Hydrolysis to Carboxylic Acid :

    • Reflux 4-(cyanomethyl)thiazole with 6M HCl (12 hours) to yield 4-(carboxymethyl)thiazole .

    • Purification : Acidic workup followed by filtration.

  • Carbamoyl Formation :

    • Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂, 70°C, 2 hours).

    • React the acid chloride with (4-fluorophenyl)methylamine in anhydrous THF (0°C → RT, 6 hours) to form 4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)thiazole .

    • Yield : 60–65% after column chromatography (SiO₂, ethyl acetate/hexane).

Cyclopropanecarboxamide Installation

Cyclopropanecarbonyl Chloride Synthesis

Cyclopropane-1-carboxylic acid is converted to its acyl chloride:

  • React cyclopropane-1-carboxylic acid with excess SOCl₂ (reflux, 3 hours).

  • Distill under reduced pressure to isolate cyclopropanecarbonyl chloride (bp: 92–94°C).

Amidation of 2-Aminothiazole Intermediate

  • Couple cyclopropanecarbonyl chloride with 2-amino-4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)thiazole in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C → RT, 12 hours).

  • Yield : 55–60% after recrystallization from ethanol/water.

Optimization and Critical Parameters

Solvent and Temperature Effects

  • Thiazole Formation : Ethanol as solvent minimizes side reactions compared to polar aprotic solvents.

  • Carbamoylation : THF ensures solubility of the acid chloride and amine, while TEA scavenges HCl.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves cyanide substitution yields by 10–15%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, thiazole-H), 7.45–7.32 (m, 4H, Ar-H), 4.38 (d, J = 5.6 Hz, 2H, CH₂N), 3.52 (s, 2H, CH₂CO), 1.45–1.38 (m, 4H, cyclopropane).

  • LC-MS : m/z 375.1 [M+H]⁺ (calc. 374.4).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Cyclopropane Ring Stability :

    • Avoid strong acids/bases during synthesis to prevent ring-opening.

  • Regioselectivity in Thiazole Formation :

    • Use electron-deficient thioureas to direct substitution to position 4.

Q & A

What are the standard synthetic protocols for preparing N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, and how are intermediates characterized?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions:

Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones, using solvents like ethanol or DMF under reflux .

Carbamoylation: Reaction of the thiazole intermediate with activated cyclopropanecarboxylic acid derivatives (e.g., NHS esters) in the presence of coupling agents like EDC/HOBt .

Functionalization: Introduction of the 4-fluorophenylmethylcarbamoyl group via nucleophilic acyl substitution.
Characterization: Intermediates and final products are analyzed using:

  • NMR Spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
  • Mass Spectrometry (HRMS) for molecular weight validation .
  • HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95%) .

How can researchers design experiments to evaluate the compound’s biological activity while addressing conflicting reports on its pharmacological potential?

Level: Advanced
Methodological Answer:
Contradictory data (e.g., antimicrobial vs. anticancer efficacy) require systematic approaches:

Assay Standardization:

  • Use established cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial tests) with positive controls (e.g., doxorubicin, ciprofloxacin) .
  • Normalize results to solvent-only controls to rule out vehicle effects.

Dose-Response Analysis: Perform IC₅₀/EC₅₀ determinations across 3–5 logarithmic concentrations to quantify potency .

Mechanistic Studies:

  • Flow Cytometry to assess apoptosis (Annexin V/PI staining) .
  • Enzyme Inhibition Assays (e.g., COX-2 for anti-inflammatory activity) .

Data Reconciliation: Apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify significant differences and contextualize variability .

What computational strategies are recommended for predicting the compound’s reactivity and binding modes with biological targets?

Level: Advanced
Methodological Answer:

Quantum Chemical Calculations:

  • Use DFT (B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

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